molecular formula C9H3ClF2O2S B2922638 3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid CAS No. 1397235-77-6

3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2922638
CAS No.: 1397235-77-6
M. Wt: 248.63
InChI Key: MHBSWMJLQDIMHO-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H3ClF2O2S It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorobenzyne with alkynyl sulfides, followed by selective C–S bond formation at C1, C–C bond formation, protonation, and deethylation . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur atom.

Scientific Research Applications

3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
  • 3-Chloro-2-benzothiophene carboxylic acid
  • 4,5-Difluoro-1-benzothiophene-2-carboxylic acid

Uniqueness

3-Chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both chloro and difluoro substituents on the benzothiophene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Additionally, the compound’s unique structure may confer specific biological activities that are not observed in similar compounds .

Properties

IUPAC Name

3-chloro-4,5-difluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2O2S/c10-6-5-4(15-8(6)9(13)14)2-1-3(11)7(5)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSWMJLQDIMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)C(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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